tert-Butyl N-(benzyloxy)carbamate tert-Butyl N-(benzyloxy)carbamate tert-Butyl N-(Benzyloxy)carbamate has been used in the synthesis of Deferoxamine Mesylate, an iron chelating agent used in therapy for patients with sickle cell diseases and iron overload. Studies suggest that it can exert potential antioxidant neuroprotective effects in stroke patients
tert-Butyl N-(benzyloxy)carbamate (tert-butyl benzyloxycarbamate), a protected hydroxylamine, is an N-alkyl-N-benzyloxy carbamate. Its C-N cross coupling reaction with fluorescein ditriflate has been reported. It participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids.

Brand Name: Vulcanchem
CAS No.: 79722-21-7
VCID: VC20882327
InChI: InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)NOCC1=CC=CC=C1
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

tert-Butyl N-(benzyloxy)carbamate

CAS No.: 79722-21-7

Cat. No.: VC20882327

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-(benzyloxy)carbamate - 79722-21-7

Specification

Description tert-Butyl N-(Benzyloxy)carbamate has been used in the synthesis of Deferoxamine Mesylate, an iron chelating agent used in therapy for patients with sickle cell diseases and iron overload. Studies suggest that it can exert potential antioxidant neuroprotective effects in stroke patients
tert-Butyl N-(benzyloxy)carbamate (tert-butyl benzyloxycarbamate), a protected hydroxylamine, is an N-alkyl-N-benzyloxy carbamate. Its C-N cross coupling reaction with fluorescein ditriflate has been reported. It participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids.

CAS No. 79722-21-7
Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name tert-butyl N-phenylmethoxycarbamate
Standard InChI InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14)
Standard InChI Key MZNBNPWFHGWAGH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NOCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NOCC1=CC=CC=C1

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